GLP-1(32-36)amide biological function and mechanism of action
GLP-1(32-36)amide biological function and mechanism of action
Topic: GLP-1(32-36)amide biological function and mechanism of action Content Type: In-depth Technical Guide
Mechanistic Independence and Mitochondrial Modulation in Metabolic Regulation[1]
Executive Summary
GLP-1(32-36)amide (Sequence: LVKGR-NH₂ ) is a bioactive pentapeptide derived from the C-terminus of Glucagon-Like Peptide-1 (GLP-1).[1][2][3][4] Unlike the canonical GLP-1(7-36)amide, which exerts its effects via the G-protein coupled GLP-1 receptor (GLP-1R), GLP-1(32-36)amide functions through a GLP-1R-independent mechanism .
This guide details the biological function of this peptide, specifically its role in modulating mitochondrial bioenergetics, activating AMPK, and suppressing hepatic glucose production. It serves as a critical resource for researchers investigating non-canonical incretin pathways and novel therapeutic targets for obesity and Type 2 Diabetes (T2D).
Biochemical Origin and Stability
Proteolytic Cascade
The formation of GLP-1(32-36)amide is the result of sequential degradation of the native hormone. While Dipeptidyl Peptidase-4 (DPP-4) is responsible for the N-terminal inactivation of GLP-1(7-36) to GLP-1(9-36), the enzyme Neutral Endopeptidase 24.11 (NEP 24.11 / Neprilysin) drives the C-terminal processing that yields the pentapeptide.[1][3][5]
-
Intermediate: GLP-1(28-36)amide (Nonapeptide).[1][5][6][8][9][10]
-
Final Product: GLP-1(32-36)amide (Pentapeptide).[1][2][3][7][8][9][11]
Structural Properties
-
Sequence: Leu-Val-Lys-Gly-Arg-NH₂ (LVKGR-amide).
-
Charge: Cationic (due to Lysine and Arginine residues).
-
Cell Permeability: The peptide exhibits properties of a Cell-Penetrating Peptide (CPP) , allowing it to traverse the plasma membrane and access intracellular targets without surface receptor engagement.
Mechanism of Action: The Mitochondrial Axis
The defining feature of GLP-1(32-36)amide is its intracellular mechanism. Evidence suggests the peptide targets the mitochondrial matrix, influencing energy homeostasis directly.[10]
Signaling Pathway Architecture
Upon cellular entry, GLP-1(32-36)amide initiates a cascade distinct from the cAMP/PKA pathway used by GLP-1R agonists.
-
AMPK Activation: In skeletal muscle and hepatocytes, the peptide induces phosphorylation of AMP-activated protein kinase (AMPK).
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ACC Inhibition: Activated AMPK phosphorylates and inhibits Acetyl-CoA Carboxylase (ACC), reducing malonyl-CoA levels.
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CPT-1 Disinhibition: Lower malonyl-CoA relieves inhibition of Carnitine Palmitoyltransferase-1 (CPT-1), promoting fatty acid entry into mitochondria.
-
Thermogenesis: Upregulation of Uncoupling Proteins (UCP-1 in BAT, UCP-3 in muscle) drives energy expenditure.
Visualization: Signaling Cascade
Figure 1: The proteolytic formation and intracellular signaling pathway of GLP-1(32-36)amide, highlighting the AMPK-ACC-CPT1 axis.
Physiological Functions
Glucose Homeostasis
GLP-1(32-36)amide improves glucose tolerance through mechanisms distinct from insulin secretion.
-
Peripheral Disposal: Increases glucose uptake in skeletal muscle during hyperglycemic clamps, independent of insulin levels [1].
-
Hepatic Regulation: Suppresses hepatic glucose production (HGP) by inhibiting gluconeogenesis. This is crucial for controlling fasting hyperglycemia [2].
Energy Expenditure & Weight Control
In diet-induced obese (DIO) mice, chronic infusion of the pentapeptide:
-
Increases whole-body Resting Energy Expenditure (REE).
-
Prevents weight gain without altering food intake.[4]
-
Promotes "browning" of white adipose tissue via UCP-1 upregulation [3].
Cytoprotection
The peptide protects pancreatic
Summary of Biological Effects
| Target Tissue | Physiological Effect | Key Biomarker/Mechanism |
| Skeletal Muscle | Increased Glucose Uptake | GLUT4 translocation (putative), AMPK activation |
| Liver | Suppression of Gluconeogenesis | Reduced PEPCK/G6Pase expression |
| Adipose Tissue | Increased Thermogenesis | UCP-1 upregulation, Increased |
| Pancreatic | Anti-apoptosis / Survival | Reduced Caspase-3, Preserved ATP levels |
| Whole Body | Weight Loss / Maintenance | Increased Basal Metabolic Rate (BMR) |
Experimental Protocols
Protocol A: Hyperglycemic Clamp for Glucose Disposal Assessment
Objective: To isolate the insulin-independent glucose disposal effects of GLP-1(32-36)amide in vivo.[1][2]
Methodology:
-
Subject Preparation: Conscious, fasted subjects (e.g., canine or rodent models) with indwelling venous and arterial catheters.[1]
-
Basal Sampling: Collect samples (-30 to 0 min) for glucose, insulin, and glucagon.
-
Hyperglycemic Induction:
-
Initiate variable infusion of 20% D-glucose.
-
Target: Raise plasma glucose to +100 mg/dL above basal (Square wave).
-
Maintain stable hyperglycemia for 180 minutes.[1]
-
-
Peptide Infusion (Test Phase):
-
Start at T=60 min (after steady state is reached).
-
Dose: Primed-continuous infusion (e.g., 30 pmol/kg/min).[1]
-
Note: A falling prime is essential to rapidly equilibrate the plasma pool.
-
-
Data Calculation:
-
Calculate Glucose Infusion Rate (GIR) required to maintain hyperglycemia.
-
An increase in GIR during peptide infusion without a concomitant rise in insulin indicates enhanced peripheral glucose efficiency (
).
-
Protocol B: Mitochondrial Stress Assay (In Vitro)
Objective: To validate the cytoprotective and mitochondrial-preserving properties of the peptide.[5]
Methodology:
-
Cell Culture: INS-1
-cells or primary hepatocytes. -
Stress Induction:
-
Incubate cells in "Glucolipotoxic" media (25 mM Glucose + 0.4 mM Palmitate) for 24-48 hours.
-
-
Treatment: Co-incubate with GLP-1(32-36)amide (10 - 100 nM).
-
Readouts:
-
ATP Levels: Luminescent ATP detection assay.
-
Mitochondrial Membrane Potential: JC-1 dye staining.
-
Apoptosis: Caspase-3/7 activity assay.
-
Visualization: Experimental Workflow
Figure 2: Dual-track experimental workflow for validating metabolic (in vivo) and cytoprotective (in vitro) efficacy.[5][9][10]
Therapeutic Implications
The discovery of GLP-1(32-36)amide challenges the dogmatic view that GLP-1 metabolites are inactive waste products.
-
Dual-Agonist Strategy: Combining GLP-1R agonists (for satiety/insulin secretion) with GLP-1(32-36)amide (for mitochondrial health/energy expenditure) could address residual insulin resistance in T2D.
-
Obesity Treatment: The ability to increase BEE independent of physical activity offers a novel pathway for weight management, distinct from appetite suppression.
-
Safety Profile: As an endogenous metabolite, the peptide likely possesses a favorable safety profile compared to synthetic mitochondrial uncouplers.
References
-
Elahi, D., et al. (2014).[7][12] "GLP-1(32–36)amide, a novel pentapeptide cleavage product of GLP-1, modulates whole body glucose metabolism in dogs."[1][2][11][12] Peptides.
-
Tomas, E., et al. (2015).[1] "GLP-1(32-36)amide Pentapeptide Increases Basal Energy Expenditure and Inhibits Weight Gain in Obese Mice."[3][4][8] Diabetes.[1][4][5][6][9][10][13]
-
Tomas, E., & Habener, J. F. (2010).[5] "Insulin-like actions of glucagon-like peptide-1: a dual receptor hypothesis." Trends in Endocrinology & Metabolism.
-
Liu, S., et al. (2012). "GLP-1(28-36)amide protects pancreatic β-cells from glucolipotoxicity-induced apoptosis."[5] Journal of Endocrinology.
-
Han, J., et al. (2019). "GLP-1(28-36)amide, a Long Ignored Peptide Revisited." Current Protein & Peptide Science.
Sources
- 1. researchgate.net [researchgate.net]
- 2. phoenixpeptide.com [phoenixpeptide.com]
- 3. GLP-1(32-36)amide Pentapeptide Increases Basal Energy Expenditure and Inhibits Weight Gain in Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GLP-1(32-36)amide Pentapeptide Increases Basal Energy Expenditure and Inhibits Weight Gain in Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. joe.bioscientifica.com [joe.bioscientifica.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. ahajournals.org [ahajournals.org]
- 10. GLP-1(28-36)amide, a Long Ignored Peptide Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GLP-1(32–36)amide, a novel pentapeptide cleavage product of GLP-1, modulates whole body glucose metabolism in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Glucagon-like peptide-1 - Wikipedia [en.wikipedia.org]
